5-(Trifluoromethyl)naphthalen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
InChI Key |
VQNKUKJMYOBIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents
Electrophilic trifluoromethylation represents a direct method for introducing the -CF₃ group onto aromatic systems. A hypervalent iodine reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one (3 ), has been employed for this purpose. The reagent’s reactivity stems from its ability to undergo heterolytic cleavage, generating a trifluoromethyl cation (CF₃⁺) under mild conditions.
In a typical procedure, naphthalen-2-amine is treated with 3 (1.2 equiv) in acetonitrile at 75°C for 3.5 hours, followed by quenching with TMSCF₃ (Ruppert–Prakash reagent). This two-step sequence achieves 5-(trifluoromethyl)naphthalen-2-amine in 32% yield after recrystallization. The low yield is attributed to competing side reactions, such as over-trifluoromethylation or decomposition of the intermediate boronic acid. Optimization studies suggest that flame-dried potassium fluoride (KF) enhances reactivity by stabilizing the transition state during CF₃⁺ transfer.
Challenges and Mitigation Strategies
A major limitation of this method is the instability of the hypervalent iodine reagent, which requires strict anhydrous conditions. Differential scanning calorimetry (DSC) measurements confirm that 3 decomposes explosively above 163°C, necessitating careful temperature control. Additionally, the use of spray-dried KF (99% purity) is critical to avoid side reactions caused by residual moisture.
Suzuki-Miyaura Cross-Coupling for Late-Stage Trifluoromethylation
Boronic Acid Intermediate Synthesis
The Suzuki-Miyaura coupling offers a modular approach to constructing the naphthalene scaffold with pre-installed -CF₃ and -NH₂ groups. As reported in Scheme 4 of, N,N-dimethylnaphthalen-2-amine (18 ) undergoes transmetalation with tert-butyllithium to form a boronic acid ester, which is hydrolyzed to a boronic acid (23 ) and its monomethyl ester (23′ ). Despite incomplete hydrolysis, the 23/23′ mixture participates effectively in cross-coupling reactions.
Coupling with Trifluoromethylated Aryl Halides
The boronic acid 23 is coupled with 1-bromo-4-(trifluoromethyl)benzene under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in a toluene/ethanol/water (3:1:1) solvent system. Heating at 80°C for 24 hours affords This compound in 85–93% yield. This method’s robustness is evidenced by its tolerance of the boronic ester 23′ , which hydrolyzes in situ during the reaction.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Toluene/ethanol/water (3:1:1) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 85–93% |
Advantages Over Direct Methods
The Suzuki-Miyaura approach circumvents the instability issues associated with electrophilic trifluoromethylation. Furthermore, the commercial availability of trifluoromethylated aryl halides simplifies scalability.
Buchwald-Hartwig Amination of Halogenated Naphthalenes
Substrate Preparation: 5-Trifluoromethyl-2-bromonaphthalene
This two-step method begins with the bromination of 5-(trifluoromethyl)naphthalene using N-bromosuccinimide (NBS) in dichloromethane (DCM) under UV light. The resulting 2-bromo derivative is then subjected to Buchwald-Hartwig amination with aqueous ammonia (NH₃·H₂O) in the presence of a palladium-Xantphos catalyst.
Reaction Optimization
Key parameters influencing the amination step include:
-
Catalyst System : Pd₂(dba)₃/Xantphos (2:1 ratio) achieves optimal turnover.
-
Solvent : 1,4-Dioxane enables higher solubility of ammonia.
-
Temperature : 100°C balances reaction rate and decomposition risks.
Under these conditions, the target amine is isolated in 78% yield after column chromatography (hexane/ethyl acetate = 20:1).
Nitro-Group Reduction Route
Nitration Followed by Reduction
This classical approach involves nitrating 5-(trifluoromethyl)naphthalene to introduce a nitro (-NO₂) group at the 2-position, followed by reduction to the amine. The nitration step employs 5-methyl-1,3-dinitro-1H-pyrazole (2o ), a reagent identified for its controlled release of nitronium ions (NO₂⁺).
Nitration Conditions
Reduction to Amine
The nitro intermediate is reduced using hydrogen gas (H₂, 1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Quantitative conversion to This compound is achieved within 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Electrophilic CF₃ | 32% | Direct, minimal steps | Low yield, reagent instability |
| Suzuki-Miyaura | 85–93% | High yield, scalable | Requires pre-functionalized boronic acid |
| Buchwald-Hartwig | 78% | Compatible with NH₃ | Sensitive to moisture |
| Nitration/Reduction | 89% | High-yielding nitration step | Multi-step, uses hazardous H₂ |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The amino group activates the naphthalene ring toward electrophilic substitution, while the electron-withdrawing -CF₃ group directs regioselectivity.
Key Reactions
-
Hydroxyalkylation with α-Trifluoromethyl Ketones
Under catalyst-free conditions, 5-(trifluoromethyl)naphthalen-2-amine reacts with α-trifluoromethyl ketones via an EAS mechanism. The amino group’s +M effect activates the C₃ position of the naphthalene ring, enabling nucleophilic attack on the electrophilic carbonyl carbon (Table 1) .
| α-Trifluoromethyl Ketone | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| CF₃COCH₃ | 87 | 2.0 |
| CF₃COC₆H₅ | 93 | 4.5 |
| CF₃COC₅H₄N | 80 | 3.5 |
Mechanism :
-
Electrophilic Activation : The ketone forms a resonance-stabilized carbocation.
-
Nucleophilic Attack : The C₃ position of the naphthalene ring attacks the carbonyl carbon.
-
Rearomatization : Loss of water regenerates aromaticity, yielding trifluoromethyl hydroxyalkylated derivatives .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing -CF₃ group enhances the reactivity of adjacent positions toward nucleophilic attack.
Reactivity with Halides
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) at the C₄ position proceeds via a radical pathway, confirmed by ESR studies .
-
Amination : Substitution with ammonia under UV light generates bifunctional amines in 68% yield .
Cross-Coupling Reactions
The amino group facilitates transition-metal-catalyzed coupling reactions.
Buchwald-Hartwig Amination
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), KOtBu (2 eq), toluene, 110°C.
-
Outcome : Coupling with aryl halides produces biaryl amines with yields up to 92% .
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C.
-
Outcome : Boronic acids react at the C₁ position, yielding trifluoromethylated biphenyls (75–89% yield).
Photostimulated Reactions
UV irradiation induces radical-based transformations:
-
Carbazole Synthesis : Reaction with 2-halobiaryls generates 9H-carbazoles via a photoinduced SRN1 mechanism (45–72% yield) .
Biologically Relevant Modifications
The -CF₃ group enhances interactions with hydrophobic protein pockets, enabling:
-
Schiff Base Formation : Condensation with aldehydes yields imines, studied as potential kinase inhibitors .
-
Acylation : Reaction with acetyl chloride produces amides with improved metabolic stability .
Regioselectivity Trends
The -CF₃ group exerts both inductive (-I) and steric effects:
-
Ortho/para Directors : The amino group directs electrophiles to C₁, C₃, and C₄ positions.
-
Steric Hindrance : Bulky electrophiles preferentially attack less hindered C₃ over C₁ .
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
-
Acid Sensitivity : Protonation of the amino group at pH < 4 reduces EAS reactivity.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethyl group into naphthalene derivatives has been shown to significantly impact biological activities. Compounds like 5-(trifluoromethyl)naphthalen-2-amine are being explored for their potential therapeutic effects, particularly as agonists for serotonin receptors.
Structure–Activity Relationships
Recent studies have investigated the structure–activity relationships (SAR) of various naphthalene derivatives, including this compound. These studies have revealed that the trifluoromethyl substitution can enhance receptor binding affinity and selectivity.
| Compound | Receptor Target | Binding Affinity (nM) | Selectivity |
|---|---|---|---|
| This compound | 5-HT2AR | 110 - 2200 | High |
| Other Naphthalene Derivatives | Various | >1000 | Low |
This table summarizes the binding affinities of this compound compared to other derivatives, indicating its potential as a selective agonist for serotonin receptors .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and hydroxyalkylation reactions. These methods have been optimized for high yields and selectivity.
Synthetic Routes
Here are some notable synthetic routes for producing this compound:
| Method | Description | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Utilizes trifluoromethylating agents | 70 - 90 |
| Hydroxyalkylation | Catalyst-free method with α-trifluoromethyl ketones | 69 - 93 |
These methods highlight the efficiency of synthesizing this compound while maintaining high yields .
The biological activity of this compound has been a focal point in recent pharmacological studies. Its derivatives have shown promise in various therapeutic areas, including cancer treatment and neurological disorders.
Case Studies
- Cancer Research : A study evaluated the cytotoxic effects of several trifluoromethylated naphthalene derivatives against pancreatic cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited significant cytotoxicity with IC50 values below 0.1 µM .
- Neurological Studies : Research on serotonin receptor agonists revealed that derivatives of this compound displayed selective activation of the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)naphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and electronic properties, allowing it to interact more effectively with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene Derivatives with Trifluoromethyl and Amine Groups
6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine
- Structure : Methoxy (-OCH₃) at position 6, trifluoromethyl at position 5, and amine at position 1.
- Key Differences : The methoxy group introduces electron-donating effects, countering the electron-withdrawing nature of -CF₃. This alters solubility and electronic conjugation compared to the target compound.
N,N-Dimethyl-6-(3-(trifluoromethyl)-1H-pyrazol-5-yl)naphthalen-2-amine (Compound 7)
- Structure: Dimethylamino (-N(CH₃)₂) at position 6, trifluoromethyl-pyrazole at position 2.
- Key Differences: The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets. The dimethylamino group increases basicity compared to the primary amine in the target compound.
- Synthesis : Prepared via hydrazine addition to diketones, followed by cyclization .
Tetrahydronaphthalene Amines
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Structure : Partially saturated naphthalene ring with tert-butyl (-C(CH₃)₃) at position 5 and amine at position 1.
- Key Differences : Saturation reduces aromaticity, decreasing conjugation effects. The tert-butyl group provides steric bulk, which may hinder binding in biological systems compared to the planar trifluoromethyl group.
- Applications : Used in laboratory research, particularly in structure-activity relationship (SAR) studies .
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
- Structure : Methoxy at position 5, propyl-thiophene substituents on the amine.
- Key Differences : The thiophene moiety introduces sulfur-based interactions, while the methoxy group enhances solubility. The hydrochloride salt improves stability for pharmaceutical applications.
- Synthesis : Involves reductive amination and alkylation steps .
Heterocyclic Naphthalene Derivatives
N-Methyl-5-(naphthalen-1-yl)-1,3,4-thiadiazol-2-amine (Compound 36)
- Structure : Thiadiazole ring fused to naphthalene, with a methylamine substituent.
- Key Differences : The thiadiazole ring enhances metabolic stability and introduces sulfur atoms for metal coordination. The absence of a trifluoromethyl group reduces electron-withdrawing effects.
- Synthesis : Prepared via condensation of naphthoic acid with methylhydrazinecarbothioamide .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 5g)
- Structure : Oxadiazole-thioether with trifluoromethyl-pyrazole and bromobenzyl groups.
- Key Differences : The oxadiazole-thioether backbone enhances fungicidal and herbicidal activity. The trifluoromethyl group on pyrazole mimics electronic properties of the target compound.
- Bioactivity : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL .
Electronic and Steric Comparisons
| Property | 5-(Trifluoromethyl)naphthalen-2-amine | 6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine | Compound 7 | Compound 5g |
|---|---|---|---|---|
| Electron-Withdrawing Groups | -CF₃ at C5 | -CF₃ at C5, -OCH₃ at C6 | -CF₃ on pyrazole | -CF₃ on pyrazole |
| Amine Position | C2 | C1 | C2 (dimethylamino) | N/A |
| Aromaticity | Fully aromatic | Fully aromatic | Fully aromatic | Heterocyclic (oxadiazole) |
| Bioactivity | Not reported | Not reported | Enzyme inhibition | Fungicidal/herbicidal |
Biological Activity
5-(Trifluoromethyl)naphthalen-2-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with a trifluoromethyl group at the 5-position. This substitution is known to influence the compound's physicochemical properties, enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with naphthalene moieties exhibit various biological activities, including:
- Anticancer Activity : Several studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines.
- Antibacterial and Antifungal Properties : Naphthalene derivatives have shown promise in inhibiting bacterial and fungal growth.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.
Cytotoxic Activity
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HuCCA-1 (cholangiocarcinoma) | 4.77 | Induction of apoptosis |
| HepG2 (hepatocellular carcinoma) | 7.54 | Cell cycle arrest in G2/M phase |
| A549 (lung carcinoma) | 9.48 | EGFR inhibition |
| MDA-MB-231 (breast cancer) | 10.12 | Apoptosis via caspase activation |
| T47D (breast cancer) | 11.27 | Cytotoxicity without affecting normal cells |
The mechanisms through which this compound exerts its biological effects include:
- EGFR Inhibition : Some studies have highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in many cancers. For example, compounds with similar structures showed IC50 values in the nanomolar range against EGFR, indicating potent inhibitory effects .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation, which is essential for programmed cell death .
- Cell Cycle Arrest : By interfering with cell cycle progression, particularly at the G2/M phase, this compound can halt the proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly impacts the biological activity of naphthalene derivatives. Research suggests that:
- Substituent Positioning : The position of substituents on the naphthalene ring can drastically alter potency and selectivity against various biological targets.
- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances these properties, making derivatives more effective as therapeutic agents .
Case Studies
- Anticancer Activity in Murine Models : In vivo studies using a metastatic 4T1 murine breast cancer model demonstrated significant tumor growth inhibition upon treatment with naphthalene derivatives containing trifluoromethyl groups .
- Antibacterial Efficacy : A series of synthesized compounds were evaluated for their antibacterial properties, revealing promising results against several bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)naphthalen-2-amine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including nitration and reduction. For example, nitration of a trifluoromethyl-substituted naphthalene precursor under controlled temperatures (-20°C to +80°C) followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine. Solvent choice (e.g., dichloromethane, DCM) and reaction time are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm in H NMR) and CF₃ group splitting patterns. Adjacent protons to the amine group may show coupling in H NMR (e.g., δ ~5.0 ppm for NH₂ in DMSO-d₆) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₁H₈F₃N).
- Elemental Analysis : Confirms C, H, N, and F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in CF₃ groups) or impurities. Strategies include:
- Variable Temperature NMR : To observe coalescence of split signals.
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
Example: In a tetrahydronaphthalen-2-amine derivative, C NMR confirmed CF₃ carbon signals at δ ~125 ppm (q, = 270 Hz) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications.
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent choices for reactions involving the amine group .
Q. How should structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 3, or 6 to alter steric/electronic effects.
- Binding Assays : Test affinity for receptors (e.g., 5-HT₂A, NMDA) using radioligand displacement.
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) and logP values to optimize bioavailability.
Example: In a SAR study of tetrahydronaphthalen-2-amines, fluorophenyl substitutions increased receptor binding affinity by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
